Biocitinamida

Descripción general

Descripción

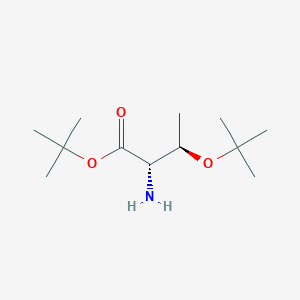

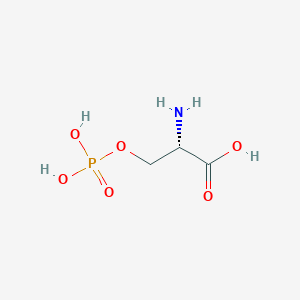

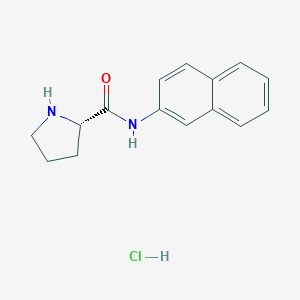

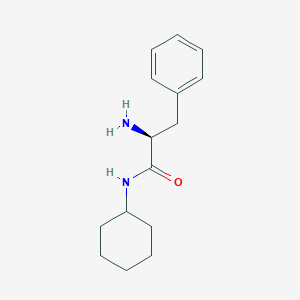

Biocytinamide is an amino acid amide formed by the amidation of the carboxy function of biocytin. It is a fluorogenic reagent used for specific C-terminal labeling of peptides and proteins by carboxypeptidase Y catalyzed transpeptidation reactions .

Aplicaciones Científicas De Investigación

Biocytinamide has a wide range of applications in scientific research:

Medicine: Utilized in diagnostic assays and therapeutic research to label and track proteins of interest.

Mecanismo De Acción

Target of Action

Biocytinamide, also known as H-Lys(Biotinyl)-NH2, is a fluorogenic reagent used for specific C-terminal labeling of peptides and proteins . The primary target of Biocytinamide is the C-terminal end of peptides and proteins .

Mode of Action

Biocytinamide interacts with its targets through a process called transpeptidation, which is catalyzed by an enzyme known as carboxypeptidase Y . This interaction results in the labeling of the C-terminal end of peptides and proteins, which can then be detected due to the biotin moiety of Biocytinamide .

Biochemical Pathways

The biochemical pathway involved in the action of Biocytinamide is the transpeptidation reaction catalyzed by carboxypeptidase Y . This reaction leads to the specific C-terminal labeling of peptides and proteins. The downstream effects of this labeling can vary depending on the specific peptide or protein being labeled and the subsequent detection and analysis methods used.

Result of Action

The result of Biocytinamide’s action is the specific labeling of the C-terminal end of peptides and proteins . This labeling allows for the detection and analysis of these peptides and proteins, which can provide valuable information about their structure, function, and role in various biological processes.

Análisis Bioquímico

Biochemical Properties

Biocytinamide plays a crucial role in biochemical reactions, particularly in the labeling of protein C-termini . It interacts with enzymes such as carboxypeptidase Y, which exhibits transpeptidase activity to label protein C-termini with an affinity biotin tag . The nature of these interactions involves the transfer of the biotin tag from Biocytinamide to the C-terminus of the target protein .

Cellular Effects

The effects of Biocytinamide on cells and cellular processes are primarily related to its role in protein labeling. By labeling the C-termini of proteins, Biocytinamide can influence cell function by altering protein activity, impacting cell signaling pathways, and affecting gene expression .

Molecular Mechanism

Biocytinamide exerts its effects at the molecular level through its interactions with carboxypeptidase Y. This enzyme catalyzes the transfer of the biotin tag from Biocytinamide to the C-terminus of the target protein, resulting in the labeling of the protein . This can lead to changes in protein activity, alterations in cell signaling pathways, and modifications in gene expression .

Metabolic Pathways

Biocytinamide is involved in the metabolic pathway of protein labeling, where it interacts with enzymes such as carboxypeptidase Y

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Biocytinamide is synthesized through the amidation of biocytin. The process involves the reaction of biocytin with an amine, typically under mild conditions to preserve the integrity of the biotin moiety. The reaction is often catalyzed by carboxypeptidase Y, which facilitates the transpeptidation reaction .

Industrial Production Methods: In industrial settings, biocytinamide is produced using similar methods but on a larger scale. The process involves the use of biocytin and an amine in the presence of carboxypeptidase Y, with careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Transpeptidation: Biocytinamide undergoes transpeptidation reactions catalyzed by carboxypeptidase Y, where it acts as a fluorogenic reagent for labeling peptides and proteins.

Amidation: The compound can also participate in amidation reactions, forming amide bonds with other molecules.

Common Reagents and Conditions:

Carboxypeptidase Y: Used as a catalyst in transpeptidation reactions.

Amines: React with biocytin to form biocytinamide.

Mild Reaction Conditions: Typically, reactions are carried out under mild conditions to preserve the functional groups.

Major Products Formed:

Labeled Peptides and Proteins: The primary products of reactions involving biocytinamide are peptides and proteins labeled at their C-termini.

Comparación Con Compuestos Similares

Biocytin: The precursor to biocytinamide, used in similar labeling reactions.

Biotin: A vitamin that forms the core structure of biocytin and biocytinamide.

Nicotinamide: Another amide compound with different biological functions.

Uniqueness of Biocytinamide: Biocytinamide is unique in its ability to specifically label the C-termini of peptides and proteins through transpeptidation reactions catalyzed by carboxypeptidase Y. This specificity and the fluorogenic nature of the compound make it particularly valuable in proteomics and protein research .

Propiedades

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-10(15(18)23)5-3-4-8-19-13(22)7-2-1-6-12-14-11(9-25-12)20-16(24)21-14/h10-12,14H,1-9,17H2,(H2,18,23)(H,19,22)(H2,20,21,24)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTIPPVTTJTHLM-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210010 | |

| Record name | Biocytinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61125-53-9 | |

| Record name | (3aS,4S,6aR)-N-[(5S)-5,6-Diamino-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61125-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biocytinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061125539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Biocytinamide suitable for targeting bacterial infections?

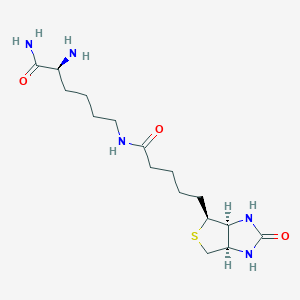

A1: Biocytinamide serves as a source of Biotin for various microorganisms, including Staphylococcus aureus [, ]. This characteristic allows for the development of targeted imaging agents. For instance, Indium-111 labelled diethylenetriaminepentaacetic acid α,ω-bis(biocytinamide) (111In-DTPA-Biotin) has shown potential as a specific tracer for nuclear medicine imaging of vertebral osteomyelitis, particularly in cases involving Staphylococcus aureus []. This suggests that Biocytinamide can facilitate the transport of diagnostic or therapeutic agents to sites of infection.

Q2: How does Biocytinamide facilitate transport across biological barriers?

A2: Research indicates that Biocytinamide plays a crucial role in a novel transcellular shuttle system designed for delivering payloads across the blood-brain barrier (BBB) []. This system utilizes bispecific antibodies (bsAbs) that bind to both the transferrin receptor (TfR) on BBB endothelial cells and Biotinylated payloads via non-covalent interactions with Biocytinamide. This dual binding enables the bsAb to transport the payload across the BBB, releasing it on the other side. This approach is particularly valuable for delivering drugs or imaging agents to the brain, which is notoriously difficult to penetrate due to the BBB.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.